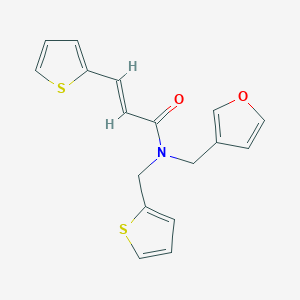
(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C17H15NO2S2 and its molecular weight is 329.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan Ring : Synthesized through cyclization reactions starting from suitable precursors.
- Formation of the Thiophene Ring : Similarly achieved through cyclization from appropriate precursors.
- Coupling Reactions : The furan and thiophene rings are coupled using reagents like Grignard reagents or organolithium compounds.
- Amidation : The final step involves forming the carboxamide group through amidation reactions using carbodiimides or acid chlorides.
The compound exhibits a complex structure characterized by multiple heterocycles, which may contribute to its biological activity.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various cellular processes including:
- Signal Transduction : Influencing pathways that control cellular responses.
- Metabolic Pathways : Interacting with enzymes involved in metabolic regulation.
Pharmacological Studies
Recent studies have explored the pharmacological effects of related compounds, particularly focusing on their interaction with nicotinic acetylcholine receptors (nAChRs). For instance, (E)-3-furan-2-yl-N-p-tolyl-acrylamide has been shown to act as a positive allosteric modulator of α7 nAChRs, producing anxiolytic-like effects in animal models . This suggests that similar compounds may exhibit beneficial effects on anxiety and related disorders.
Anxiolytic Effects
A notable study investigated the anxiolytic-like activity of 3-furan derivatives, revealing that certain structural modifications could enhance their efficacy at low doses. The compound exhibited significant anxiolytic activity at doses as low as 0.5 mg/kg in mice, indicating a potential therapeutic application in anxiety disorders .
Anti-Neuropathic Pain Activity
Research has also highlighted the anti-neuropathic pain activity of structurally related compounds. For example, PAM-2 (a derivative of 3-furan) demonstrated effectiveness in reducing neuropathic pain in animal models induced by streptozotocin and oxaliplatin . This effect was mediated through interactions with α7 nAChRs and CaV2.2 channels, suggesting a multifaceted mechanism of action.
Comparative Data Table
Propiedades
IUPAC Name |
(E)-N-(furan-3-ylmethyl)-3-thiophen-2-yl-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-17(6-5-15-3-1-9-21-15)18(11-14-7-8-20-13-14)12-16-4-2-10-22-16/h1-10,13H,11-12H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXQOWOXRHGFTR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














